molecular formula C11H12N4O B11888356 2-Amino-N,N-dimethyl-1,8-naphthyridine-3-carboxamide CAS No. 60493-37-0

2-Amino-N,N-dimethyl-1,8-naphthyridine-3-carboxamide

Cat. No.: B11888356
CAS No.: 60493-37-0
M. Wt: 216.24 g/mol
InChI Key: RTSGQISYSRSLFK-UHFFFAOYSA-N
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Description

2-Amino-N,N-dimethyl-1,8-naphthyridine-3-carboxamide is a heterocyclic compound belonging to the naphthyridine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-naphthyridines, including 2-Amino-N,N-dimethyl-1,8-naphthyridine-3-carboxamide, can be achieved through various methods. One common approach involves multicomponent reactions (MCR) which efficiently generate complex molecular architectures. For instance, trisubstituted 2-amino-1,8-naphthyridines can be synthesized via MCR of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) .

Industrial Production Methods

Industrial production methods for 1,8-naphthyridines often involve metal-catalyzed synthesis and ring expansion reactions. For example, a water-soluble Ir catalyst can efficiently catalyze the synthesis of 1,8-naphthyridines in water under air atmosphere, involving the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol .

Chemical Reactions Analysis

Types of Reactions

2-Amino-N,N-dimethyl-1,8-naphthyridine-3-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various functionalized derivatives of 1,8-naphthyridines, such as 2-amino-1,8-naphthyridine-7-carboxaldehyde .

Mechanism of Action

The mechanism of action of 2-Amino-N,N-dimethyl-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of 1,8-naphthyridines have been shown to intercalate with DNA, inhibiting topoisomerase II and leading to cytotoxic effects on cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-N,N-dimethyl-1,8-naphthyridine-3-carboxamide stands out due to its unique combination of functional groups, which confer specific reactivity and biological activity.

Properties

CAS No.

60493-37-0

Molecular Formula

C11H12N4O

Molecular Weight

216.24 g/mol

IUPAC Name

2-amino-N,N-dimethyl-1,8-naphthyridine-3-carboxamide

InChI

InChI=1S/C11H12N4O/c1-15(2)11(16)8-6-7-4-3-5-13-10(7)14-9(8)12/h3-6H,1-2H3,(H2,12,13,14)

InChI Key

RTSGQISYSRSLFK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=C(N=C2C(=C1)C=CC=N2)N

Origin of Product

United States

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